molecular formula C10H8FNO B2482858 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole CAS No. 1373278-76-2

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole

Cat. No. B2482858
CAS RN: 1373278-76-2
M. Wt: 177.178
InChI Key: OBEHGIRCPGAHSM-UHFFFAOYSA-N
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Description

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole belongs to the class of organic compounds known as benzoxazoles, which are heterocyclic compounds containing a benzene ring fused to an oxazole ring. Benzoxazoles and their derivatives are known for a wide range of biological activities and applications in materials science.

Synthesis Analysis

The synthesis of related benzoxazole derivatives often involves cyclization reactions, condensation, or nucleophilic substitution reactions. For instance, compounds with similar structures have been synthesized through methods such as microwave-assisted synthesis (Zaheer et al., 2021), indicating potential pathways for synthesizing 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole.

Molecular Structure Analysis

Molecular structure analysis of benzoxazole derivatives typically involves spectroscopic methods such as NMR (1H NMR, 13C NMR), mass spectrometry, and sometimes X-ray crystallography to elucidate the compound's structure, as demonstrated in studies of related compounds (Venugopal et al., 2020).

Chemical Reactions and Properties

Benzoxazole derivatives participate in various chemical reactions, including substitutions that introduce different functional groups, influencing their chemical properties and biological activity. For example, nucleophilic aromatic substitution reactions have been employed to modify benzoxazole compounds (Fink & Strupczewski, 1993).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of benzoxazole derivatives. These properties can be influenced by substitutions on the benzoxazole ring and have been analyzed in related compounds through techniques like X-ray crystallography (Li, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of benzoxazole derivatives can vary significantly based on the substituents attached to the core structure. Studies have explored the reactivity of benzoxazole derivatives under different conditions, indicating a range of potential chemical behaviors (Sugiishi et al., 2022).

Scientific Research Applications

Herbicidal Activity

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole derivatives have been identified for their herbicidal properties. These compounds, including flumioxazin and its analogs, are known to inhibit protoporphyrinogen oxidase, a key enzyme in the chlorophyll biosynthetic pathway. This inhibition leads to potent herbicidal activity against a range of plants. For instance, compounds such as 5-fluoro-2-(7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)isoindoline-1,3-dione have shown commercial levels of herbicidal activity, comparable to other herbicides in the market. Their selectivity towards certain crops like cotton and maize, when applied at the pre-emergent stage, makes them a valuable addition to agricultural practices (Huang et al., 2005).

Antitubercular Activity

Research has also been conducted on the antitubercular properties of 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole derivatives. Compounds like 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have shown promising results against Mycobacterium tuberculosis. The presence of electron-donating substituents in these compounds significantly enhances their anti-mycobacterial activity. Such compounds are of high interest in the field of medicinal chemistry for the development of new and effective treatments against tuberculosis (Venugopal et al., 2020).

Antimicrobial Activity

The antimicrobial potential of 6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole derivatives is another area of active research. These compounds have been tested against a variety of bacterial and fungal strains, showing significant inhibitory activity. For example, fluorine-containing derivatives like 4-(substituted-2-hydroxybenzoyl) pyrazoles and pyrazolyl benzo[d]oxazoles have demonstrated promising activities against pathogens such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Candida albicans. The presence of fluorine atoms in these molecules is believed to enhance their antimicrobial efficacy (Gadakh et al., 2010).

Antiproliferative Activity

6-Fluoro-2-(prop-1-en-2-yl)benzo[d]oxazole derivatives have also been investigated for their potential antiproliferative effects against cancer cells. Compounds like methyl 2-(thiophen-2-yl)benzo[d]oxazole-6-carboxylate have shown significant apoptotic cell death in tumor cells, suggesting their use as potential anticancer agents. Some of these compounds have been found to induce cell cycle arrest, further validating their role in cancer treatment (Kuzu et al., 2022).

properties

IUPAC Name

6-fluoro-2-prop-1-en-2-yl-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10/h3-5H,1H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEHGIRCPGAHSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=NC2=C(O1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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